N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide is a synthetic organic compound characterized by the presence of a cyclohexane ring, a carboxamide group, and an oxan-4-ylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide typically involves the following steps:
Formation of the oxan-4-ylsulfanyl intermediate: This step involves the reaction of oxane with a suitable thiol reagent under controlled conditions to form the oxan-4-ylsulfanyl intermediate.
Coupling with ethylamine: The oxan-4-ylsulfanyl intermediate is then reacted with ethylamine to form the N-[2-(oxan-4-ylsulfanyl)ethyl] intermediate.
Cyclohexanecarboxamide formation: The final step involves the reaction of the N-[2-(oxan-4-ylsulfanyl)ethyl] intermediate with cyclohexanecarboxylic acid or its derivatives under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The oxan-4-ylsulfanyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted derivatives: From substitution reactions.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide has several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes involving sulfur-containing compounds.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The oxan-4-ylsulfanyl group may interact with enzymes or receptors, modulating their activity. The carboxamide group may also play a role in binding to target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
- N-[2-(4-oxanylthio)ethyl]-2-phenylbutanamide
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide is unique due to its combination of a cyclohexane ring, a carboxamide group, and an oxan-4-ylsulfanyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2S/c16-14(12-4-2-1-3-5-12)15-8-11-18-13-6-9-17-10-7-13/h12-13H,1-11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGMYIRQKNQPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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